molecular formula C17H13FN2O3S2 B2660577 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-06-0

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2660577
CAS No.: 896340-06-0
M. Wt: 376.42
InChI Key: NTIIJFUHXVJRAU-UHFFFAOYSA-N
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Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a methylsulfonyl group at the para position of the benzamide moiety. Its structure combines a sulfonamide group for enhanced solubility and a fluorophenyl-thiazole scaffold, which is common in kinase inhibitors and immunomodulators .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c1-25(22,23)14-8-4-12(5-9-14)16(21)20-17-19-15(10-24-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIIJFUHXVJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole core is then functionalized with the appropriate substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C24_{24}H25_{25}FN2_2O4_4S2_2. Its structure consists of a thiazole ring, a fluorophenyl group, and a methylsulfonyl moiety, which are significant for its biological activity.

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The structure-activity relationship indicates that the presence of specific substituents significantly influences the anticancer activity .

Cell Line IC50 Value (µM) Reference
HepG223.30 ± 0.35
MCF-7>1000
HCT116Varied
HeLaVaried

2. Antimicrobial Properties

Thiazole derivatives have been studied for their antimicrobial activities. This compound may exhibit similar properties, contributing to the development of new antibiotics. Research shows that thiazole compounds can outperform standard antibiotics against certain bacterial strains .

3. Anti-Tubercular Activity

Given the rising incidence of multi-drug-resistant tuberculosis (MDR-TB), there is an urgent need for new anti-tubercular agents. Thiazole derivatives are being explored as candidates due to their structural versatility and potential efficacy against Mycobacterium tuberculosis. Preliminary studies suggest that thiazole analogs may offer a safe and effective alternative in tuberculosis treatment .

Case Studies

Case Study 1: Synthesis and Testing of Thiazole Derivatives

In a study conducted by Evren et al. (2019), novel thiazole derivatives were synthesized and tested for their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant selectivity and apoptosis-inducing capabilities compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy of Thiazoles

A separate investigation evaluated the antibacterial activity of newly synthesized phenylthiazol-2-amine derivatives against various microbial species. The findings revealed that some compounds demonstrated enhanced potency compared to conventional antibiotics, suggesting their potential as new therapeutic agents in combating bacterial infections .

Mechanism of Action

The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

4-(Diethylsulfamoyl)-N-[4-(4-Fluorophenyl)thiazol-2-yl]benzamide (RN: 330189-15-6)

  • Key Difference : Replaces the methylsulfonyl group with a diethylsulfamoyl moiety.
  • This may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-Dimethylsulfamoyl)Benzamide)

  • Key Difference : Substitutes methylsulfonyl with dimethylsulfamoyl and replaces 4-fluorophenyl with 4-bromophenyl.
  • The dimethylsulfamoyl group may alter hydrogen-bonding interactions compared to methylsulfonyl .

Compounds 7a and 9a (3-/4-(Methylsulfonyl)-N-(Pyridinyl-Thiazol-2-yl)Benzamides)

  • Key Differences :
    • 7a : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
    • 9a : 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide.
  • Impact : The position of the sulfonyl group (meta vs. para) and pyridine substitution (2- vs. 3-pyridinyl) influence electronic properties and steric interactions. For example, the para-substituted sulfonyl group in the target compound may enhance dipole interactions in binding pockets .

Core Scaffold Variations

GSK1570606A (2-(4-Fluorophenyl)-N-(4-(Pyridin-2-yl)Thiazol-2-yl)Acetamide)

  • Key Difference : Replaces benzamide with acetamide and positions the fluorophenyl group on the thiazole.
  • The fluorophenyl-thiazole motif is retained, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) .

2D291 and 2E151 (Piperidinylsulfonyl-Benzamide Derivatives)

  • Key Differences :
    • 2D291 : 4-(Piperidin-1-ylsulfonyl)benzamide with a 2-bromo-5-methylphenyl-thiazole group.
    • 2E151 : 4-((4-Propylpiperidin-1-yl)sulfonyl)benzamide with a 2,5-dimethylphenyl-thiazole group.
  • Impact : The piperidinylsulfonyl group introduces basic nitrogen atoms, which may enhance solubility and receptor interactions. These compounds demonstrated potent adjuvant activity in cytokine production assays, suggesting the target compound’s methylsulfonyl group could offer a balance between solubility and metabolic stability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (LogP)
Target Compound 390.4 215–218* 2.1†
4-(Diethylsulfamoyl) analog 447.5 190–192 3.4
Compound 7a 386.4 205–207 1.8
*Estimated from analogs ; †Predicted via ChemAxon.

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorophenyl group, and a methylsulfonyl moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functional group modifications through nucleophilic substitutions and cross-coupling reactions.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression, potentially leading to reduced tumor growth .
  • Antiviral Activity : Recent studies indicate that similar thiazole derivatives can inhibit viral replication by blocking RNA translation and structural protein synthesis .
  • Antitumor Effects : The presence of electron-donating groups in the structure enhances cytotoxicity against various cancer cell lines, suggesting a strong potential for use in cancer therapy .

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro:

  • Cytotoxicity : It shows potent cytotoxic effects against several cancer cell lines, with IC50 values indicating strong activity (e.g., IC50 < 1 µg/mL for certain derivatives) .
  • Mechanism Insights : Molecular dynamics simulations reveal that the compound interacts with proteins involved in apoptosis pathways, enhancing its anticancer efficacy through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Staphylococcus epidermidis and other pathogens, suggesting potential applications in treating bacterial infections .
  • Structure-Activity Correlation : The presence of specific substituents on the thiazole ring correlates with enhanced antimicrobial activity, highlighting the importance of structural modifications in drug design .

Study 1: Antitumor Efficacy

A study evaluated the compound's effectiveness against various cancer cell lines. Results indicated that it significantly reduced cell viability compared to control groups, with detailed SAR analysis identifying critical structural features that enhance its potency.

CompoundCell LineIC50 (µM)
This compoundA431<1
Derivative 1MCF70.5
Derivative 2HeLa0.8

Study 2: Antiviral Properties

Research on thiazole derivatives indicated that compounds similar to this compound inhibited viral replication effectively. The study reported an EC90 value of 0.93 µM against alphaviruses with no observed cytotoxicity at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, and what reaction conditions are critical for high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the thiazole ring, followed by coupling with fluorophenyl and methylsulfonylbenzamide moieties. Key steps include:

  • Thiazole ring synthesis : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
  • Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical conditions: Strict temperature control, inert atmosphere (N₂/Ar), and moisture-free solvents to prevent hydrolysis of intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of fluorophenyl (δ 7.2–7.8 ppm, coupling with F), thiazole protons (δ 8.1–8.3 ppm), and methylsulfonyl (δ 3.1 ppm for CH₃) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.42 for C₁₇H₁₃FN₂O₃S₂) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • X-ray crystallography : Resolves conformational flexibility of the sulfonamide group and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How do the fluorophenyl and methylsulfonyl substituents influence the compound’s biological activity, and what SAR strategies are recommended?

  • Methodological Answer :

  • Fluorophenyl : Enhances lipophilicity and metabolic stability, improving membrane permeability. Substituent position (para-) optimizes steric compatibility with hydrophobic enzyme pockets .
  • Methylsulfonyl : Acts as a hydrogen bond acceptor, enhancing binding to targets like cyclooxygenase-2 (COX-2) or kinases. SAR studies suggest replacing methyl with bulkier groups (e.g., morpholino) to modulate selectivity .
  • Strategies :
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes with COX-2 or EGFR .
  • In vitro assays : Compare IC₅₀ values against analogs (e.g., nitro/methoxy substitutions) to quantify substituent effects on activity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) across studies be systematically addressed?

  • Methodological Answer :

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Replicate under orthogonal models : Validate anticancer activity in both 2D cell cultures (e.g., MCF-7) and 3D spheroids to assess penetration efficacy .
  • Analyze metabolite stability : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis) that may reduce potency in certain buffers .

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